Technical Documentation Center

Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
  • CAS: 27943-02-8

Core Science & Biosynthesis

Foundational

Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate chemical structure

An In-Depth Technical Guide to Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Synthesis, Characterization, and Applications Introduction The 2,3-dihydro-1,4-benzodioxane ring system is a prominent structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Synthesis, Characterization, and Applications

Introduction

The 2,3-dihydro-1,4-benzodioxane ring system is a prominent structural motif in a multitude of synthetic and natural compounds, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this core structure have demonstrated a wide array of pharmacological activities, including antihepatotoxic, α-adrenergic blocking, anti-inflammatory, and antihypertensive properties.[1][3][4] The versatility of this scaffold arises from its unique conformational properties and its ability to engage with various biological receptors and enzymes.[2]

A critical feature of many bioactive benzodioxane derivatives is the presence of a substituent at the C2 position of the heterocyclic ring. This substitution introduces a chiral center, and it has been well-established that the absolute configuration at this position profoundly influences biological activity, often resulting in significant differences between enantiomers.[5] The 2-carboxylate functionality, in particular, serves as a versatile synthetic handle for the creation of diverse libraries of amides, esters, and other derivatives.[6][7]

This technical guide provides a comprehensive overview of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, a representative member of this important class of molecules. We will delve into its molecular structure, detail a robust synthetic pathway, provide a thorough guide to its spectroscopic characterization, and discuss its potential applications in drug discovery and development, grounded in the broader context of related benzodioxane compounds.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental identity of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is defined by its unique arrangement of atoms. The structure consists of a benzene ring fused to a 1,4-dioxane ring, with a butyl ester group attached at the C2 position.

Caption: Chemical structure of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

Below is a summary of its key chemical identifiers and predicted physicochemical properties.

IdentifierValueReference
Molecular Formula C₁₃H₁₆O₄[8][9]
Molecular Weight 236.26 g/mol [9]
IUPAC Name butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate[8]
SMILES CCCCOC(=O)C1COC2=CC=CC=C2O1[8]
InChIKey JDJZCBAJNHKBDS-UHFFFAOYSA-N[8]
CAS Number Not readily available (Parent Acid: 4442-54-0)[10][11]
Predicted PropertyValueReference
XLogP3 3.0[8]
Boiling Point ~336.9 °C at 760 mmHg (Predicted)[12]
Density ~1.2 g/cm³ (Predicted)[12]
Polar Surface Area 44.76 Ų[12]
Refractive Index ~1.522 (Predicted)[12]

Section 2: Synthesis and Purification

The synthesis of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is most efficiently approached via a multi-step sequence starting from commercially available precursors. A robust and widely cited method for constructing the benzodioxane core is the Williamson ether synthesis, involving the reaction of catechol with a suitable three-carbon electrophile.[6][13] The subsequent esterification is a standard transformation.

The causality behind this strategic choice lies in its reliability and the accessibility of the starting materials. Catechol provides the benzene ring and the two phenolic oxygens, while a di-halogenated C3 unit like methyl 2,3-dibromopropionate serves as the electrophilic partner to form the heterocyclic ring.

synthesis_workflow start Catechol + Methyl 2,3-dibromopropionate step1 Step 1: Cyclization (Williamson Ether Synthesis) K₂CO₃, Acetone, Reflux start->step1 intermediate1 Methyl 2,3-dihydro-1,4- benzodioxine-2-carboxylate step1->intermediate1 step2 Step 2: Saponification NaOH, H₂O/MeOH, Reflux intermediate1->step2 intermediate2 2,3-Dihydro-1,4- benzodioxine-2-carboxylic acid step2->intermediate2 step3 Step 3: Esterification n-Butanol, H₂SO₄ (cat.), Reflux intermediate2->step3 product Butyl 2,3-dihydro-1,4- benzodioxine-2-carboxylate step3->product

Caption: Synthetic workflow for Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate [13]

  • To a stirred solution of catechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl ester as a white solid or pale oil.

  • Validation: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Step 2: Saponification to 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid [6]

  • Dissolve the methyl ester from Step 1 (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

  • Validation: Confirm structure via melting point and spectroscopic analysis (IR will show a broad O-H stretch).

Step 3: Fischer Esterification to Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

  • Suspend the carboxylic acid from Step 2 (1.0 eq) in n-butanol (used as solvent and reagent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Heat the mixture to reflux (using a Dean-Stark apparatus to remove water is advantageous) for 4-8 hours. Monitor by TLC.

  • Upon completion, cool the mixture and remove the excess n-butanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel to obtain pure Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

  • Final Validation: Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS).

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate requires a combination of spectroscopic techniques. The expected data presented here are based on published spectra of closely related analogues.[2][6][13]

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include the aromatic protons, the three non-equivalent protons on the chiral dioxane ring, and the four sets of protons from the butyl chain.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)6.85 - 7.00Multiplet4H
Dioxane (O-CH-CO)4.90 - 5.00Doublet of Doublets1H
Dioxane (O-CH₂-CH)4.35 - 4.55Multiplet2H
Ester (-O-CH₂-)4.20 - 4.30Triplet2H
Butyl (-CH₂-)1.60 - 1.70Multiplet2H
Butyl (-CH₂-)1.35 - 1.45Multiplet2H
Butyl (-CH₃)0.90 - 1.00Triplet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester (C=O)168.0 - 170.0
Aromatic (C-O)142.0 - 144.0
Aromatic (C-H)117.0 - 124.0
Dioxane (O-CH-CO)70.0 - 72.0
Ester (-O-CH₂)65.0 - 66.0
Dioxane (O-CH₂-CH)64.0 - 65.0
Butyl (-CH₂)30.0 - 31.0
Butyl (-CH₂)18.0 - 19.0
Butyl (-CH₃)13.0 - 14.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H (Aromatic)3050 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=O (Ester)1735 - 1750Strong, sharp stretch
C=C (Aromatic)1500 - 1600Stretch
C-O (Ether & Ester)1050 - 1250Strong stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the molecular formula.

Adduct / IonPredicted m/z
[M]⁺236.1049
[M+H]⁺237.1121
[M+Na]⁺259.0940

Section 4: Chemical Reactivity and Potential Applications

The chemical reactivity of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is primarily centered on its ester functionality. This group can readily undergo hydrolysis back to the parent carboxylic acid or be converted into amides via aminolysis, providing a gateway to a vast chemical space for drug discovery.[6][14] The synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, for instance, has been explored for antimicrobial and antioxidant activities.[6]

The true value of this molecule lies in its potential as an intermediate or a final compound in drug development programs. The broader family of 2,3-dihydro-1,4-benzodioxin derivatives has shown significant promise in several therapeutic areas:

  • Anti-inflammatory Activity: Acetic acid derivatives of the benzodioxin core have demonstrated anti-inflammatory potency comparable to ibuprofen in preclinical models.[4]

  • Antihypertensive Properties: The benzodioxane scaffold is a core component of α-adrenergic blockers like Doxazosin, which are used to treat hypertension.[5][15] Other analogues have also been investigated for their hypotensive effects.[3]

  • Anticancer Potential: Recent studies have explored benzodioxane-based hydrazones and amides as potential anticancer agents, with some compounds showing promising activity.[7][15]

Given this context, Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate represents a valuable tool for researchers. It can be used in screening libraries to identify new hits or serve as a key building block for the synthesis of more complex, targeted therapeutic agents. The chirality at the C2 position is of paramount importance, and future work should involve the enantioselective synthesis or resolution of this compound, as biological activity is often confined to a single enantiomer.[5][16] Enzymatic resolution using lipases like Candida antarctica lipase B (CALB) has proven highly effective for the kinetic resolution of related methyl esters and is a recommended strategy for accessing the enantiopure forms.[5]

Conclusion

Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is more than a simple organic molecule; it is a product of a rich history of medicinal chemistry research and a building block for future discoveries. Its synthesis is achievable through well-established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. As a derivative of the pharmacologically significant 2,3-dihydro-1,4-benzodioxane scaffold, it holds considerable potential for professionals in drug development. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in the ongoing search for novel and effective therapeutic agents.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[15][17]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11, 26485-26489. [Link]

  • ResearchGate. (2015). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. [Link]

  • PubChemLite. Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (C13H16O4). [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

  • PubMed. (1983). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • PubMed. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. [Link]

  • PubChemLite. N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • PMC. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. [Link]

  • NIST WebBook. 1,4-Benzodioxin, 2,3-dihydro-. [Link]

  • MDPI. (2018). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]

  • Google Patents. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • AIR Unimi. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • ResearchGate. (2010). Resolution of 2-substituted 1,4-benzodioxanes by entrainment. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, a molecule of significant interest within the sphere of me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, a molecule of significant interest within the sphere of medicinal chemistry. We will delve into its chemical characteristics, a plausible synthetic route, a derived safety and handling profile, and explore the broader applications of the 1,4-benzodioxane scaffold in the development of novel therapeutics. The 1,4-benzodioxane moiety is a versatile template that has been extensively utilized in the design of molecules with diverse biological activities.[1][2]

Compound Profile: Structure and Properties

Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is an ester derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The core of this molecule is the 1,4-benzodioxane ring system, which consists of a benzene ring fused to a 1,4-dioxane ring. This scaffold is a key component in numerous biologically active compounds.[1][3]

Chemical Structure:

Caption: Chemical structure of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

Physicochemical Properties (Predicted and Inferred):

PropertyValueSource
Molecular FormulaC13H16O4[4]
Molecular Weight236.26 g/mol [5]
XlogP (predicted)3.0[4]
Monoisotopic Mass236.10486 Da[4]
AppearanceLikely a colorless to pale yellow oil or low-melting solidInferred
SolubilityExpected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Low solubility in water.Inferred

Derived Safety and Hazard Assessment

Potential Hazard Identification: Based on the parent carboxylic acid, the butyl ester may cause:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

First-Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[6][7] If skin irritation occurs, get medical advice/attention.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7] Call a POISON CENTER or doctor if you feel unwell.[6]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Handling and Storage:

  • Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7] Use only outdoors or in a well-ventilated area.[7] Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash face, hands, and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Synthesis and Manufacturing

A plausible and efficient method for the synthesis of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is through the esterification of its corresponding carboxylic acid.

Proposed Synthetic Workflow:

G reactant1 2,3-Dihydro-1,4-benzodioxine- 2-carboxylic acid reaction Reflux reactant1->reaction reactant2 n-Butanol reactant2->reaction reagent Acid Catalyst (e.g., H2SO4) reagent->reaction product Butyl 2,3-dihydro-1,4-benzodioxine- 2-carboxylate reaction->product Esterification

Caption: Proposed synthesis of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

Experimental Protocol: Fischer Esterification

  • To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in an excess of n-butanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

Applications in Research and Drug Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its derivatives have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Key Therapeutic Areas:

  • α-Adrenergic Receptor Antagonists: The 1,4-benzodioxane nucleus is a core component of several α-adrenergic receptor antagonists, such as Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[3] The synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives have been explored to further validate pharmacophore models for α1-adrenoceptor antagonists.[8]

  • Serotonin Receptor Ligands: Certain derivatives exhibit affinity for serotonin receptors, suggesting potential applications in the treatment of conditions like schizophrenia, headaches, and nervous breakdowns.[1]

  • Anticancer and Antibacterial Agents: The versatility of the 1,4-benzodioxane scaffold has led to its investigation in the development of novel anticancer and antibacterial compounds.[2]

  • Enzyme Inhibition: The chiral 2,3-dihydro-1,4-benzodioxane motif is crucial for the biological activity of various enzyme inhibitors.[1]

Illustrative Signaling Pathway Involvement:

G ligand 1,4-Benzodioxane Derivative (e.g., α1-antagonist) receptor α1-Adrenergic Receptor (GPCR) ligand->receptor Blocks Norepinephrine Binding g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca2+ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Caption: Simplified signaling pathway of an α1-adrenergic receptor and the inhibitory role of a 1,4-benzodioxane-based antagonist.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 2879-15-4 Name: 8 ...
  • CymitQuimica.
  • Santa Cruz Biotechnology.
  • PubChemLite.
  • Cleanchem Laboratories.
  • Sigma-Aldrich.
  • Ambeed.com. 2879-15-4|8-Benzyl-1,3-dimethyl-1H-purine-2,6(3H ....
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • PMC. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, comput
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • PPG.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one.
  • SCBT. 2,3-Dihydro-benzo[4][9]dioxine-2-carboxylic acid butyl ester.

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-2-carboxamide | C9H9NO3 | CID 235328.
  • PubChem. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450.
  • MDPI. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
  • ResearchGate. (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)
  • TSI Journals. chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • Thermo Scientific. 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, 97%.
  • PubMed.
  • PrepChem.com.
  • PubMed. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.
  • Wikipedia. Benzisothiazolinone.
  • NIST WebBook. 1,4-Benzodioxin, 2,3-dihydro-.
  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.

Sources

Foundational

An In-Depth Technical Guide to the Benzodioxane-2-Carboxylate Scaffold in Modern Drug Discovery

Executive Summary The 1,4-benzodioxane scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxane scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3] This guide focuses specifically on the 1,4-benzodioxane-2-carboxylate moiety, a versatile and synthetically accessible template that has given rise to a diverse array of therapeutic agents. The strategic placement of the carboxylate group at the chiral C2 position provides a critical anchor for synthetic elaboration, enabling the fine-tuning of pharmacological properties. We will explore the fundamental synthesis, key therapeutic applications in areas such as adrenergic modulation and central nervous system disorders, and the critical structure-activity relationships that govern the efficacy of these compounds. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into leveraging this powerful scaffold for future therapeutic innovation.

Part 1: The Benzodioxane-2-Carboxylate Core: A Privileged Scaffold

Structural Features and Physicochemical Properties

The 1,4-benzodioxane-2-carboxylate scaffold is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring.[1] Its defining features, which are crucial for its role in drug design, are:

  • Chirality: The substitution at the C2 position of the dioxane ring introduces a chiral center. This is of paramount importance in pharmacology, as enantiomers of a drug often exhibit significantly different biological activities, potencies, and safety profiles (a high eudismic ratio).[4][5]

  • Conformational Restraint: The fused ring system imparts a degree of rigidity to the molecule, which can be advantageous for locking the pharmacophore into a bioactive conformation, thereby enhancing binding affinity for a biological target.

  • The 2-Carboxylate Handle: The carboxylic acid group (or its ester form) at the C2 position is a versatile synthetic handle.[5] It is readily converted into a wide range of functional groups, such as amides, esters, and alcohols, allowing for extensive chemical exploration and the optimization of drug properties.[6][7]

  • Benzene Ring Substitution: The aromatic ring provides a platform for substitution at positions C5, C6, C7, or C8. These modifications are critical for modulating receptor subtype selectivity and pharmacokinetic properties.[4][5]

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Characterization cluster_derivatization Library Development catechol Substituted Catechol condensation Base-Mediated Condensation (e.g., K2CO3, Acetone) catechol->condensation reagent Methyl 2,3-Dibromopropionate reagent->condensation mixture Mixture of 5- and 8-Substituted Regioisomers condensation->mixture separation Chromatographic Separation mixture->separation analysis Structural Elucidation (e.g., HMBC NMR) separation->analysis derivatization Derivatization of 2-Carboxylate (e.g., Amidation, Esterification) analysis->derivatization screening Biological Screening derivatization->screening Alpha1_Signaling NE Norepinephrine AR α1-Adrenoceptor NE->AR Gq Gq protein AR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 / DAG PLC->IP3 produces Ca ↑ Intracellular Ca²⁺ IP3->Ca SMC Smooth Muscle Contraction Ca->SMC Antagonist Benzodioxane Antagonist Antagonist->AR BLOCKS

Sources

Exploratory

The Pharmacological Versatility of 1,4-Benzodioxine-2-Carboxylate Derivatives: From Synthesis to Targeted Therapeutics

Executive Summary The 1,4-benzodioxine and its saturated analog, 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine), represent "privileged structures" in medicinal chemistry.[1] Their ability to mimic the catecholamine phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxine and its saturated analog, 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine), represent "privileged structures" in medicinal chemistry.[1] Their ability to mimic the catecholamine pharmacophore while offering a rigid bicyclic framework makes them ideal scaffolds for targeting G-protein-coupled receptors (GPCRs) and specific kinases.

This technical guide focuses on the 2-carboxylate derivatives of this scaffold. The C2-carboxylate moiety acts as a critical synthetic "handle," allowing for the generation of hydrazones, amides, and esters that exhibit potent anticancer (specifically prostate and hepatic), antihypertensive (


-adrenoreceptor blockade), and antimicrobial profiles.

Part 1: Structural Basis & Structure-Activity Relationships (SAR)

The bioactivity of benzodioxine-2-carboxylate derivatives is governed by the electronic and steric environment of the heterocyclic ring.

The Core Scaffold Distinction
  • 1,4-Benzodioxine (Unsaturated): Planar structure. Often serves as an intercalator or a synthetic intermediate.

  • 1,4-Benzodioxane (Saturated): Puckered structure. This is the pharmacologically dominant form in FDA-approved drugs (e.g., Doxazosin). The C2 position is chiral, and the (S)-enantiomer is frequently the eutomer (active form) for adrenergic targets.

SAR Logic
  • C2-Carboxylate Modification: Conversion of the acid to hydrazones or acylhydrazones significantly enhances antimicrobial and anticancer activity by improving hydrogen bonding capability within the target active site (e.g., MetAP2).

  • C6/C7 Substitution: Electron-withdrawing groups (e.g., -NO2, -F) at positions 6 or 7 often increase metabolic stability and potency against cancer cell lines.

  • N-Alkylation (if Amide): Long-chain aryl-piperazines attached via an amide linker at C2 are classic pharmacophores for

    
    -adrenoreceptor antagonism.
    
Visualization: SAR Optimization Workflow

SAR_Workflow Core 1,4-Benzodioxine-2-COOH (Scaffold) Mod1 C2-Hydrazone Formation (Target: MetAP2 / Antimicrobial) Core->Mod1 Mod2 C2-Amide/Piperazine (Target: α1-Adrenoceptor) Core->Mod2 Mod3 C6/C7 Halogenation (Target: Metabolic Stability) Core->Mod3 Outcome1 Apoptosis Induction (HepG2 / PC-3) Mod1->Outcome1 High Affinity Outcome2 Vasodilation (Hypertension) Mod2->Outcome2 Selectivity Mod3->Outcome1

Caption: SAR optimization pathways for benzodioxine-2-carboxylate derivatives targeting specific biological outcomes.

Part 2: Therapeutic Applications & Mechanisms[2][3]

Anticancer Activity (MetAP2 & Apoptosis)

Recent studies identify 1,4-benzodioxane-2-carboxylic acid derivatives (specifically 1,2,4-triazole hybrids) as potent inhibitors of Methionine Aminopeptidase 2 (MetAP2) .[2]

  • Mechanism: MetAP2 is essential for the post-translational processing of proteins required for cell growth and angiogenesis. Inhibition leads to cell cycle arrest at the G1 phase.

  • Key Data: Derivatives have shown IC50 values in the micromolar range (0.81 µM) against HepG2 (liver cancer) and PC-3 (prostate cancer) lines.

Cardiovascular ( -Adrenoceptor Antagonists)

The 1,4-benzodioxane ring is a bioisostere of the catechol ring found in adrenaline.

  • Mechanism: Derivatives substituted at the C2 position with bulky piperazine groups act as competitive antagonists at post-synaptic

    
    -adrenoceptors. This prevents vasoconstriction induced by endogenous catecholamines, resulting in lowered blood pressure.
    
  • Clinical Relevance: This mimics the action of Doxazosin, used for BPH and hypertension.[3]

Antimicrobial Activity

Acylhydrazone derivatives of benzodioxine-2-carboxylate exhibit broad-spectrum activity.

  • Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific bacterial kinases (e.g., FabH).

Visualization: Mechanism of Action (Anticancer)

Mechanism_Pathway Drug Benzodioxine Derivative Target MetAP2 Enzyme (Cytosolic) Drug->Target Binding (IC50 < 1µM) Process1 Inhibition of N-terminal Methionine Cleavage Target->Process1 Blocks Process2 Accumulation of Unprocessed Proteins Process1->Process2 Checkpoint p53 Activation Process2->Checkpoint Stress Response Outcome Apoptosis (G1 Arrest) Checkpoint->Outcome

Caption: Pathway illustrating MetAP2 inhibition by benzodioxine derivatives leading to apoptotic cell death.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,4-Benzodioxane-2-Carboxylate

This is the foundational step for accessing the scaffold.

Reagents: Catechol (1 eq), Ethyl 2,3-dibromopropionate (1.2 eq), Anhydrous


 (3 eq), Acetone (Solvent).
  • Preparation: Dissolve catechol in dry acetone in a round-bottom flask.

  • Base Addition: Add anhydrous

    
    . Expert Insight: The base must be anhydrous to prevent hydrolysis of the ester product and to ensure efficient deprotonation of the catechol hydroxyls.
    
  • Cyclization: Add ethyl 2,3-dibromopropionate dropwise. Reflux the mixture for 6–8 hours.

    • Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the catechol spot.

  • Workup: Filter off the inorganic salts (

    
    ). Evaporate the solvent.[1]
    
  • Purification: The resulting oil can be purified via column chromatography or vacuum distillation.

  • Validation:

    
     NMR should show a characteristic doublet of doublets (dd) for the C2 proton at 
    
    
    
    ppm.
Protocol 2: MTT Cell Viability Assay (Anticancer Validation)

A self-validating system to determine IC50 values.

Materials: HepG2 cells, MTT reagent (5 mg/mL in PBS), DMSO.

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add the benzodioxine derivative at distinct concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Include a DMSO vehicle control (final concentration < 0.1%) to prove toxicity is not solvent-induced.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20 µL of MTT solution. Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    

Part 4: Comparative Data Summary

Table 1: Bioactivity Profile of Key Benzodioxine-2-Carboxylate Derivatives

Derivative TypeSubstitution (R)TargetActivity (Metric)Reference
Hydrazone 4-methoxybenzylideneMetAP2 / HepG2IC50: 0.81 µM[1]
Amide 4-(2-methoxyphenyl)piperazine

-Adrenoceptor

: 0.5 nM
[2]
Ester Ethyl (Parent)S. aureusMIC: 64 µg/mL[3]
Triazole Hybrid 3-thiol-1,2,4-triazolePC-3 (Prostate)IC50: 1.2 µM[1]

Part 5: Future Outlook

The 1,4-benzodioxine-2-carboxylate scaffold is evolving toward Proteolysis Targeting Chimeras (PROTACs) . By linking this scaffold (as the MetAP2 binder) to an E3 ligase ligand, researchers aim to degrade rather than just inhibit oncogenic proteins. Furthermore, the 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid derivative represents a new class of unsymmetrical building blocks for creating highly substituted, chiral drugs [4].

References

  • Zhao, J. et al. (2011).[2] Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors.[2] Bioorganic & Medicinal Chemistry. Link[2]

  • Bolchi, C. et al. (2020).[4] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. Link

  • Khan, S. et al. (2021). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Arabian Journal of Chemistry. Link

  • Fumagalli, L. et al. (2024).[5] 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid: A Novel Building Block.[6] Molecules. Link

  • Chaple, C.B. et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Benzodioxine-2-Carboxylates

Introduction: The Significance of the 1,4-Benzodioxane and 1,4-Benzodioxine Scaffolds The 1,4-benzodioxane heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,4-Benzodioxane and 1,4-Benzodioxine Scaffolds

The 1,4-benzodioxane heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and clinically significant drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including α-adrenergic blocking, antihypertensive, antipsychotic, and anxiolytic properties.[2][3] Notable therapeutic agents incorporating this framework include Doxazosin, used for treating hypertension, and Eliglustat, a treatment for Gaucher's disease.[1] The chiral center at the 2-position of the benzodioxane ring is often crucial for biological activity, making the synthesis of enantiomerically pure derivatives a key focus in drug development.[4][5]

Benzodioxine-2-carboxylates are pivotal intermediates in this field. The ester functionality provides a versatile handle for further chemical transformations, while the unsaturated dioxine ring offers a pathway to various substituted benzodioxane and benzodioxine derivatives.[6][7] This guide provides an in-depth exploration of the prevalent reaction conditions and detailed protocols for the synthesis of these valuable compounds, aimed at researchers and professionals in organic synthesis and drug discovery.

Core Synthetic Strategies for Benzodioxine-2-Carboxylate Formation

The construction of the benzodioxine-2-carboxylate core can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we detail two of the most robust and commonly employed strategies.

Strategy 1: Condensation of Catechols with Methyl 2,3-Dibromopropionate

One of the most direct and established methods for synthesizing 2-substituted 1,4-benzodioxanes involves the condensation of a catechol with a suitable three-carbon synthetic unit.[8][9] For the preparation of methyl 1,4-benzodioxane-2-carboxylate, commercially available methyl 2,3-dibromopropionate is an excellent electrophile. The reaction proceeds via a double Williamson ether synthesis, where the two hydroxyl groups of catechol sequentially displace the two bromine atoms to form the heterocyclic ring.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups, thereby activating them as nucleophiles. The choice of base and solvent is critical for achieving good yields and minimizing side reactions. Strong bases like N,N-diisopropylethylamine (DIPEA) or potassium carbonate are often employed in polar aprotic solvents such as acetonitrile or DMF.[9][10] When using substituted catechols, this method can lead to the formation of regioisomers, which may require chromatographic separation.[8][9]

G cluster_workflow Workflow: Catechol Condensation Catechol Substituted Catechol Reaction Reaction at Reflux Catechol->Reaction Dibromoester Methyl 2,3-Dibromopropionate Dibromoester->Reaction Base Base (e.g., DIPEA, K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 1,4-Benzodioxane-2-carboxylate Purification->Product

Caption: General workflow for the synthesis of 1,4-benzodioxane-2-carboxylates.

Strategy 2: Synthesis from 2,3-Dibromo-1,4-benzodioxin-2-carboxylate via Dehalogenation

An alternative strategy involves the synthesis of the unsaturated 1,4-benzodioxine ring system from a saturated, halogenated precursor. This approach is particularly useful for accessing the parent ethyl 1,4-benzodioxin-2-carboxylate. The synthesis starts with the 2,3-dibrominated version of the target molecule, which can be prepared from the corresponding 1,4-benzodioxane-2-carboxylate.

The key step is a dehalogenation reaction, which is effectively achieved using sodium iodide in anhydrous acetone.[11] This reaction proceeds via an E2 elimination mechanism, where the iodide ion acts as a base and a nucleophile to facilitate the removal of the two bromine atoms and form the double bond. The reaction is typically clean and proceeds in high yield under mild conditions, often at room temperature.

G cluster_workflow Workflow: Dehalogenation Route Dibromo_precursor Ethyl 2,3-dibromo-1,4-benzodioxin-2-carboxylate Reaction Stir at Room Temperature Dibromo_precursor->Reaction Reagent Sodium Iodide (NaI) Reagent->Reaction Solvent Anhydrous Acetone Solvent->Reaction Workup Concentration & Hydrolysis Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 1,4-benzodioxin-2-carboxylate Purification->Product

Sources

Application

Advanced Application Note: Amidation of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Executive Summary & Strategic Context The 2,3-dihydro-1,4-benzodioxine-2-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for alpha-adrenergic blockers (e.g., Doxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 2,3-dihydro-1,4-benzodioxine-2-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for alpha-adrenergic blockers (e.g., Doxazosin , Piperoxan ) and emerging therapeutic agents for hypertension and benign prostatic hyperplasia (BPH).

While methyl and ethyl esters are common, the Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (hereafter Butyl-BZC ) offers distinct advantages in lipophilicity and solubility profiles during scale-up and purification. However, the increased steric bulk of the butyl group presents kinetic challenges during amidation compared to its lower-alkyl analogs.

This guide details three validated workflows for converting Butyl-BZC to its corresponding carboxamides:

  • Enzymatic Kinetic Resolution (EKR): For generating enantiopure amides (critical for biological activity).[1]

  • Indirect Chemical Amidation: The "Gold Standard" two-step hydrolysis-activation route for high-throughput library generation.

  • Direct Lewis-Acid Catalyzed Aminolysis: A modern, atom-economical approach for robust substrates.

Mechanistic Pathways & Decision Matrix

The choice of amidation protocol depends heavily on the stereochemical requirements of the final drug candidate. The (R)- and (S)-enantiomers of benzodioxane derivatives often exhibit vastly different receptor binding affinities.

Decision Matrix
RequirementRecommended ProtocolKey ReagentProsCons
Enantiopure Product Protocol A (Enzymatic)CAL-B Lipase>99% ee; Mild conditionsSlower kinetics; Substrate specific
High Diversity/Yield Protocol B (Indirect)Oxalyl ChlorideReliable; Works with unreactive aminesMulti-step; Atom inefficient
Green/Atom Economy Protocol C (Direct)

or TBD
One-step; No coupling reagentsRequires high temp; Sensitivity to moisture
Pathway Visualization

Benzodioxane_Amidation Substrate Racemic Butyl-BZC (Butyl Ester) CALB Protocol A: CAL-B Lipase (Kinetic Resolution) Substrate->CALB + Amine 30°C, n-Butanol Hydrolysis Protocol B: Hydrolysis (LiOH/THF) Substrate->Hydrolysis NaOH/MeOH R_Amide (R)-Carboxamide (>97% ee) CALB->R_Amide Fast Reacting S_Ester (S)-Butyl Ester (Unreacted) CALB->S_Ester Slow Reacting Acid Carboxylic Acid Intermediate Hydrolysis->Acid AcCl Acid Chloride Activation Acid->AcCl (COCl)2 Rac_Amide Racemic Carboxamide AcCl->Rac_Amide + Amine

Figure 1: Strategic pathways for the amidation of Butyl-BZC. Protocol A resolves chirality, while Protocol B maximizes chemical diversity.

Protocol A: Enzymatic Kinetic Resolution (Enantioselective)

Objective: Synthesis of chiral carboxamides with high enantiomeric excess (ee). Mechanism: Candida antarctica Lipase B (CAL-B) exhibits stereoselectivity toward the benzodioxane core.[2] It preferentially catalyzes the aminolysis of the (R)-enantiomer of the ester, leaving the (S)-ester unreacted (or vice versa depending on specific mutants).

Materials
  • Substrate: Racemic Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (50 mM).

  • Nucleophile: Primary amine (e.g., benzylamine, 1.2 equiv).

  • Catalyst: Immobilized CAL-B (Novozym 435 or engineered mutants like A225F).

  • Solvent System: Toluene or MTBE with 20% n-butanol as a cosolvent.

    • Note: The search results indicate n-butanol enhances CAL-B activity and enantioselectivity for this specific scaffold [1].

Step-by-Step Procedure
  • Preparation: In a 20 mL glass vial, dissolve Butyl-BZC (236 mg, 1.0 mmol) in 10 mL of Toluene:n-Butanol (4:1 v/v).

  • Amine Addition: Add the primary amine (1.2 mmol).

  • Enzyme Initiation: Add 50 mg of immobilized CAL-B beads.

  • Incubation: Shake at 30°C and 200 rpm.

    • Critical Checkpoint: The butyl ester reacts slower than methyl esters. Monitor conversion via HPLC every 4 hours. Expect reaction times of 24–48 hours for 50% conversion.

  • Termination: Once conversion reaches 50% (indicating resolution is complete), filter off the enzyme beads.

  • Purification:

    • The mixture contains (R)-Amide and (S)-Butyl Ester.

    • Separate via flash column chromatography (Silica gel; Gradient: 0-30% EtOAc in Hexanes). The ester elutes first; the amide is more polar.

Expected Results:

  • Yield (Amide): 40-45% (Theoretical max is 50%).

  • Enantiomeric Excess (ee): >95% (R)-isomer (configuration dependent on amine/enzyme variant).

Protocol B: Two-Step Chemical Amidation (High-Throughput)

Objective: Robust synthesis of diverse amide analogs for SAR (Structure-Activity Relationship) studies. Mechanism: The butyl ester is sterically hindered and poor at direct aminolysis with weak nucleophiles. Hydrolysis followed by acid chloride activation ensures complete reaction.

Step 1: Hydrolysis to Carboxylic Acid[5]
  • Dissolve Butyl-BZC (1.0 equiv) in THF:MeOH:Water (3:1:1).

  • Add LiOH·H2O (2.5 equiv). Stir at ambient temperature for 4 hours.

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2][3]

  • Concentrate to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid .

Step 2: Acyl Chloride Activation & Amidation
  • Activation: Dissolve the crude acid in anhydrous DCM (0.2 M).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

  • Stir for 2 hours at room temperature (gas evolution ceases). Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the residue (Acid Chloride) in DCM.

  • Add the target Amine (1.1 equiv) and TEA (Triethylamine, 2.0 equiv) at 0°C.

  • Warm to RT and stir for 12 hours.

Validation:

  • IR Spectroscopy: Disappearance of Acid Chloride peak (~1790 cm⁻¹) and appearance of Amide I/II bands (1650/1540 cm⁻¹).

  • Reference: This method aligns with standard synthesis of Doxazosin intermediates described in International Journal of Organic Chemistry [2].

Protocol C: Direct Aminolysis (Green Chemistry)

Objective: One-step conversion avoiding coupling reagents. Suitable for non-chiral applications or robust substrates. Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or La(OTf)3 .

Procedure
  • Mix Butyl-BZC (1.0 mmol) and Amine (1.5 mmol) neat or in minimal 2-MeTHF.

  • Add TBD (0.1 mmol, 10 mol%).

  • Heat to 60°C in a sealed tube for 16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove TBD and excess amine), dry, and concentrate.

Note: Direct aminolysis of butyl esters is significantly slower than methyl esters. If conversion is <50% after 16h, increase temperature to 80°C, but monitor for racemization if the substrate is chiral.

Analytical Data & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Enzymatic)Protocol B (Acid Chloride)Protocol C (Direct TBD)
Conversion ~50% (Kinetic Resolution)>90% (Overall)60-80%
Chirality (ee) High (>97%) Racemic (unless chiral acid used)Racemic
Reaction Time 24-48 h16 h (2 steps)16-24 h
Atom Economy HighLow (Reagents consumed)Very High
Troubleshooting Guide
  • Problem: Low conversion in Enzymatic Resolution.

    • Root Cause:[2][3][4][5][6][7] Butyl ester hydrophobicity limits solubility in aqueous buffers.

    • Solution: Ensure the 20% n-butanol cosolvent is used.[8] It acts as both a solvent and a thermodynamic modulator for the lipase [1].

  • Problem: Racemization in Protocol B.

    • Root Cause:[2][3][4][5][6][7] Over-activation of the alpha-proton during acid chloride formation.

    • Solution: Keep the activation step at 0°C and avoid large excesses of base (TEA) during the coupling step.

References

  • RSC Advances. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.[9] [Link]

  • International Journal of Organic Chemistry. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Biochemical Engineering Journal. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. [Link][8]

  • Molecules. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link][1][2][5][8]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction time for benzodioxine esterification

Welcome to the Benzodioxine Process Optimization Hub. Introduction: The Benzodioxine Challenge You are likely here because your esterification of 1,4-benzodioxan-2-carboxylic acid (or its derivatives) is hitting a kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzodioxine Process Optimization Hub.

Introduction: The Benzodioxine Challenge

You are likely here because your esterification of 1,4-benzodioxan-2-carboxylic acid (or its derivatives) is hitting a kinetic wall. Whether you are synthesizing precursors for alpha-blockers like Doxazosin or exploring novel antidepressant scaffolds, the benzodioxine core presents unique challenges.

Unlike simple aliphatic acids, the benzodioxine moiety introduces:

  • Electronic Donors: The oxygen atoms at positions 1 and 4 are electron-donating, which can destabilize certain activated intermediates.

  • Steric Drag: The bicyclic ring structure creates a "pucker" that hinders nucleophilic attack at the C2-carbonyl carbon, specifically if you are targeting bulky alcohols.

This guide moves beyond basic textbook protocols to address the specific kinetic bottlenecks of this scaffold.

Module 1: Method Selection Matrix

Before troubleshooting, ensure you are using the correct thermodynamic approach. We categorize methods based on Speed , Scalability , and Enantiomeric Retention (crucial for bioactive benzodioxanes).

Comparative Analysis of Esterification Routes
MethodReaction TimeRisk ProfileBest For...
Fischer (H₂SO₄/MeOH) Slow (4–12 h)High: Harsh acid can degrade sensitive side chains.Simple methyl/ethyl esters; early-stage intermediates.
Steglich (DCC/DMAP) Medium (3–6 h)Medium: Formation of N-acyl urea side products (difficult removal).Complex/bulky alcohols; acid-sensitive substrates.
Acid Chloride (SOCl₂) Fast (<1 h)High: HCl generation; moisture sensitivity.Rapid scale-up of non-sensitive substrates.
Microwave-Assisted Ultra-Fast (5–20 min) Low: If temp controlled (<100°C).High-throughput screening (HTS); overcoming steric hindrance.
Enzymatic (CALB) Slow (24h+)Zero: Mild conditions; kinetic resolution.Enantiopure synthesis (e.g., (S)-Doxazosin precursors).[1][2]

Module 2: Workflow Visualization

Use this decision tree to select your optimization pathway. This logic minimizes trial-and-error by aligning the method with your substrate's constraints.

Benzodioxine_Decision_Tree Start Start: Benzodioxine Substrate Analysis IsChiral Is Enantiopurity Critical? Start->IsChiral Enzymatic Route A: Enzymatic Resolution (CALB Lipase) Time: 24h+ | ee: >99% IsChiral->Enzymatic Yes ((S)-isomer needed) IsAcidSensitive Is Substrate Acid Sensitive? IsChiral->IsAcidSensitive No (Racemic OK) Steglich Route B: Steglich (DCC/DMAP) Time: 3-6h IsAcidSensitive->Steglich Yes IsBulkScale Is this Bulk Scale (>100g)? IsAcidSensitive->IsBulkScale No AcidChloride Route C: Acid Chloride (SOCl2) Time: <1h IsBulkScale->AcidChloride Yes Microwave Route D: Microwave Assisted (Fischer or Steglich) Time: 10-20 min IsBulkScale->Microwave No (Lab Scale)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on benzodioxine substrate properties.

Module 3: Troubleshooting & FAQs

Scenario A: The Steglich Stall

User Question: "I am reacting 1,4-benzodioxan-2-carboxylic acid with a secondary alcohol using DCC/DMAP. The reaction stalls at 60% conversion, and I see a persistent byproduct spot on TLC. Adding more DCC doesn't help."

The Scientist's Diagnosis: You are likely witnessing the 1,3-acyl rearrangement . In the Steglich mechanism, the O-acyl isourea intermediate is formed first. If the nucleophilic attack by your bulky secondary alcohol is slow (due to the steric hindrance of the benzodioxane ring), the intermediate rearranges into an unreactive N-acyl urea . This is a dead end.

Corrective Protocol:

  • Switch Coupling Agents: Move from DCC to EDC·HCl . The urea byproduct of EDC is water-soluble, simplifying workup, though it doesn't solve the rearrangement itself.

  • The "DMAP First" Rule: Ensure you are using catalytic DMAP (10-20 mol%). DMAP acts as an acyl-transfer agent, reacting with the O-acyl isourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium species.

  • Temperature Control: Run the activation step (Acid + DCC) at 0°C for 30 minutes before adding the alcohol and DMAP. Low temperature suppresses the rearrangement side reaction.

Scenario B: Microwave Optimization

User Question: "I want to use microwave irradiation to speed up the Fischer esterification of my benzodioxine. What parameters should I start with to avoid ring opening?"

The Scientist's Diagnosis: The 1,4-benzodioxine ring is generally stable, but the ether linkages can be susceptible to cleavage under high-pressure acidic conditions.

Optimization Protocol:

  • Solvent: Use Methanol (for methyl esters) or Ethanol . They absorb microwave energy efficiently (high tan δ).

  • Catalyst: Use TMSCl (Trimethylsilyl chloride) instead of H₂SO₄. TMSCl reacts with the alcohol to generate anhydrous HCl in situ, which is milder and acts as a water scavenger.

  • Cycle:

    • Ramp: 2 min to 80°C.

    • Hold: 10 min at 80°C.

    • Cool: Active air cooling to 40°C.

  • Safety: Do not exceed 120°C. Above this, the ether oxygen atoms may protonate, increasing the risk of ring degradation.

Scenario C: Enantioselectivity Issues

User Question: "I need the (S)-enantiomer of the ethyl ester for a Doxazosin analogue. Chemical synthesis gives me a racemate. How do I optimize for chirality?"

The Scientist's Diagnosis: Chemical esterification is achiral. You must use Kinetic Resolution .

The Bio-Catalytic Protocol:

  • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[3]

  • Solvent: Toluene or MTBE (Hydrophobic solvents preserve enzyme activity better than polar ones).

  • Acyl Donor: Ethanol (for ethyl ester).

  • Mechanism: The lipase will preferentially esterify the (S)-acid (or hydrolyze the (R,S)-ester selectively), leaving you with high ee product.

  • Optimization: Add molecular sieves to the reaction. Lipases are reversible; removing water drives the equilibrium toward the ester.

Module 4: The "Hidden" Variable - Water Removal

In all esterification reactions (except Acid Chloride), water is the enemy of yield. For benzodioxines, prolonged reaction times due to equilibrium limitations increase the chance of side reactions.

Visualizing the Water Removal Workflow (Dean-Stark vs. Molecular Sieves)

Water_Removal cluster_0 Method A: Azeotropic (Scale > 10g) cluster_1 Method B: Chemical (Scale < 10g) Reaction Reaction Mixture (Benzodioxine + Alcohol) Water Water Generated Reaction->Water DeanStark Dean-Stark Trap (Toluene Reflux) Water->DeanStark Physical Separation Sieves 3Å Molecular Sieves (In Soxhlet or Bulk) Water->Sieves Adsorption DeanStark->Reaction Solvent Return Sieves->Reaction Dry Solvent Return

Figure 2: Comparison of water removal strategies. Use Method B for thermally sensitive benzodioxine derivatives to avoid prolonged boiling.

References

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Kasture, S. M., et al. (2005).[2] Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal. Link

  • Caddick, S. (1995). Microwave assisted organic synthesis.[5][6] Tetrahedron. Link

  • Vasic-Racki, D. (2006). History of industrial biotransformations – dreams and realities. Industrial Biotransformations. (Context on Lipase applications for Doxazosin intermediates). Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ester Carbonyl IR Spectroscopy in Benzodioxine Derivatives

This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures of ester carbonyl (C=O) groups within benzodioxine scaffolds. Designed for researchers in medicinal chemistry and drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures of ester carbonyl (C=O) groups within benzodioxine scaffolds. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple peak tables to explain the underlying electronic and structural factors that dictate the vibrational frequency of this crucial functional group. We will explore how the position of the ester on the benzodioxine ring system creates predictable shifts in the C=O stretching frequency and compare the diagnostic power of IR spectroscopy with alternative analytical methods, supported by experimental data and protocols.

The Fundamentals: What Governs a Carbonyl's Stretch?

Infrared spectroscopy is a powerful tool for identifying functional groups because the vibration of a specific bond absorbs IR radiation at a characteristic frequency. The carbonyl (C=O) double bond, due to its large change in dipole moment during vibration, produces one of the most intense and recognizable absorption bands in an IR spectrum.[1][2]

For a standard, saturated aliphatic ester, the C=O stretching frequency is reliably found in the 1750-1735 cm⁻¹ region.[1][3][4] However, this position is not fixed; it is highly sensitive to the local electronic environment. The primary factors influencing this frequency are:

  • Inductive Effects: Electron-withdrawing groups attached near the carbonyl pull electron density away through sigma bonds, strengthening the C=O bond and increasing the stretching frequency (a shift to a higher wavenumber).[5][6] Conversely, electron-donating groups have a weakening and lowering effect.[5][7]

  • Resonance (Conjugation): When the carbonyl is conjugated with a C=C double bond or an aromatic ring, pi-electron delocalization occurs. This delocalization reduces the double-bond character of the carbonyl, weakening it and decreasing the stretching frequency, often by 25-45 cm⁻¹.[5][6][7] For example, α,β-unsaturated esters typically absorb in the 1730-1715 cm⁻¹ range.[3]

  • Ring Strain: Incorporating a carbonyl group into a small ring (e.g., a 5-membered lactone) forces the bond angles to deviate from the ideal sp² hybridization, increasing the C=O bond's s-character and, consequently, its strength and absorption frequency.[5][6]

The Benzodioxine Moiety: A Potent Electronic Modulator

The 1,4-benzodioxine scaffold, a common structural motif in pharmacologically active compounds, consists of a benzene ring fused to a six-membered dioxine ring.[8][9][10] The two ether-like oxygen atoms in the dioxine ring are potent electron-donating groups. Through resonance, their lone pairs of electrons increase the electron density of the fused aromatic ring. This electronic enrichment is the key to understanding the spectral shifts observed in its ester derivatives.

Case Study Analysis: Predicting Carbonyl Peaks in Benzodioxine Derivatives

The diagnostic power of IR spectroscopy becomes evident when we compare how the ester's position on the benzodioxine ring alters the C=O frequency.

Case 1: Ester Directly Conjugated with the Aromatic Ring

(e.g., Methyl 1,4-benzodioxine-6-carboxylate)

In this configuration, the ester carbonyl is directly attached to the aromatic portion of the benzodioxine molecule. This creates an extended system of conjugation. The powerful electron-donating effect of the ring's ether oxygens pushes electron density into the aromatic system, which then delocalizes into the ester's carbonyl group. This enhanced resonance effect increases the single-bond character of the C=O bond, weakening it significantly more than in a standard aromatic ester like ethyl benzoate.

  • Prediction: The C=O stretching frequency will be shifted to a lower wavenumber compared to ethyl benzoate (which appears around 1726 cm⁻¹).[3] We anticipate a peak in the 1715-1725 cm⁻¹ range.

The diagram below illustrates this resonance effect, showing how electron density from the ether oxygens is delocalized across the ring and into the carbonyl group, leading to a weaker C=O bond.

Caption: Resonance delocalization in an aromatic benzodioxine ester.

Case 2: Ester Attached to the Saturated Dioxane Ring

(e.g., Ethyl 1,4-benzodioxan-2-carboxylate)

When the ester is attached to the non-aromatic portion of the ring system, as in ethyl 1,4-benzodioxan-2-carboxylate, the situation changes dramatically.[11] Here, the carbonyl group is not conjugated with the aromatic ring. Instead, it is an aliphatic ester, but with a crucial difference: an ether oxygen atom from the dioxane ring is on the alpha-carbon relative to the carbonyl (an α-alkoxy ester).

This α-oxygen exerts a powerful electron-withdrawing inductive effect through the sigma bond. This effect pulls electron density away from the carbonyl carbon, which in turn strengthens the C=O double bond.

  • Prediction: The C=O stretching frequency will be shifted to a significantly higher wavenumber compared to a simple aliphatic ester like ethyl acetate (~1742 cm⁻¹).[4] We anticipate a peak in the 1755-1765 cm⁻¹ range.

Summary of Predicted IR Data
CompoundStructural ClassKey Electronic EffectPredicted C=O Frequency (cm⁻¹)Reference Compound (cm⁻¹)
Methyl 1,4-benzodioxine-6-carboxylateAromatic (Conjugated) EsterStrong Resonance Donation1715 - 1725 Ethyl Benzoate (~1726)[3]
Ethyl 1,4-benzodioxan-2-carboxylateAliphatic (α-Alkoxy) EsterStrong Inductive Withdrawal1755 - 1765 Ethyl Acetate (~1742)[4]

Comparison with Other Analytical Techniques

While IR spectroscopy is excellent for a rapid assessment of the carbonyl environment, a comprehensive structural elucidation relies on complementary techniques.

TechniqueStrengths for Ester CharacterizationWeaknesses
FT-IR Spectroscopy - Fast and non-destructive- Highly sensitive to electronic environment (conjugation, induction)- Excellent for identifying the presence/absence of carbonyls- Peak overlap can occur in complex molecules- Less precise for definitive structural assignment compared to NMR
¹³C NMR Spectroscopy - Unambiguously identifies the carbonyl carbon signal- Chemical shift is highly diagnostic (esters: ~160-185 ppm)[12][13][14]- Distinguishes between different types of carbonyls (ketone, amide, ester)[15]- Lower sensitivity; requires more sample- Carbonyl carbon signals are inherently weak (no attached protons)[13]
Mass Spectrometry (MS) - Provides precise molecular weight- Characteristic fragmentation patterns (α-cleavage, McLafferty rearrangement) confirm the ester moiety[16][17][18]- Essential for confirming overall structure and purity- Is a destructive technique- Does not directly measure the bond's vibrational character- May not distinguish isomers without tandem MS (MS/MS)

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data is the bedrock of scientific inquiry. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid benzodioxine derivative using the KBr pellet method.

Caption: Workflow for acquiring an FT-IR spectrum via the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Causality: KBr is used because it is transparent to IR radiation in the typical mid-IR range and forms a crystalline matrix when pressed.

    • Gently grind ~100-200 mg of high-purity, dry FT-IR grade Potassium Bromide (KBr) in an agate mortar. It is crucial that the KBr is free of moisture, as water has strong IR absorptions.

    • Add 1-2 mg of the solid benzodioxine derivative sample and grind thoroughly until the mixture is a fine, homogenous powder.

    • Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent, or translucent pellet.

  • Acquire Background Spectrum:

    • Causality: This step is critical to subtract the spectral contributions of atmospheric carbon dioxide and water vapor from the final sample spectrum, ensuring that the observed peaks belong only to the analyte.

    • Place the sample holder (empty or with a pure KBr pellet) into the spectrometer.

    • Run a background scan. This spectrum is stored in memory by the instrument's software.

  • Acquire Sample Spectrum:

    • Place the KBr pellet containing your sample into the holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software to perform a baseline correction if necessary and label the wavenumbers of the key peaks, paying close attention to the 1650-1800 cm⁻¹ region for the carbonyl stretch.

Conclusion

The infrared stretching frequency of an ester carbonyl group on a benzodioxine scaffold is a sensitive and predictable probe of its molecular environment. When the ester is conjugated with the aromatic ring, the electron-donating nature of the benzodioxine system results in a significant decrease in the C=O frequency. Conversely, when attached to the saturated portion of the ring, a strong inductive effect from the α-ether oxygen causes a marked increase in frequency. While ¹³C NMR and Mass Spectrometry provide definitive structural information, FT-IR remains an invaluable, rapid, and accessible tool for confirming conjugation and probing the electronic nature of carbonyl groups in these pharmaceutically important molecules.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? TutorChase. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • The Boffin Access. (n.d.). C13 NMR List of Chemical Shifts. Available at: [Link]

  • University of Silesia in Katowice. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Available at: [Link]

  • CHEMISTRY-THE CATALYST. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • SAGE Journals. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. Available at: [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link]

  • PubMed. (2011). Rotationally resolved electronic spectroscopy of 1,4-benzodioxan: the anomeric effect in the ground and electronically excited state. Available at: [Link]

  • Radboud University. (n.d.). Rotationally resolved electronic spectroscopy of 1,4-benzodioxan: The anomeric effect in the ground and electronically excited state. Available at: [Link]

  • ResearchGate. (2011). Rotationally Resolved Electronic Spectroscopy of 1,4-Benzodioxan: The Anomeric Effect in the Ground and Electronically Excited State. Available at: [Link]

  • PubMed. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Available at: [Link]

  • Wikipedia. (n.d.). 1,4-Benzodioxine. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

This document provides comprehensive, step-by-step guidance for the proper disposal of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (C₁₃H₁₆O₄). As laboratory professionals, our commitment to safety and environmental...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (C₁₃H₁₆O₄). As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their final disposition. This guide is structured to provide immediate, actionable information, ensuring that disposal procedures are conducted safely, efficiently, and in accordance with regulatory best practices. The causality behind each step is explained to foster a deeper understanding of safe laboratory operations.

Core Safety Profile & Hazard Identification

Before handling or preparing for disposal, a thorough understanding of the substance's hazard profile is paramount. While a comprehensive toxicological investigation for Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate may not be fully available, data from structurally similar compounds, such as 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, provide a strong basis for risk assessment.[1][2]

GHS Hazard Classification (Inferred from Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed

This table summarizes hazard information from safety data sheets of closely related benzodioxine compounds.[1][3][4]

Immediate Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. This includes:

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.[3]

    • Body Protection: A lab coat or a complete suit protecting against chemical splashes is required.[3]

Pre-Disposal Operations: Waste Classification & Segregation

Proper disposal begins with correct classification and segregation at the point of generation. This is a critical step to prevent inadvertent chemical reactions and to ensure the waste is routed to the appropriate disposal facility.

Waste Characterization:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is not explicitly listed, its potential to be an irritant and harmful if swallowed necessitates that it be managed as a hazardous chemical waste.

Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate". Include the approximate concentration and accumulation start date.

  • Avoid Mixing Waste: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents, acids, or bases, to prevent unforeseen reactions. Leave chemicals in their original containers when possible.

Step-by-Step Disposal Protocols

The universally accepted and required method for disposing of this type of organic chemical waste is through an approved hazardous waste disposal facility.[1][5] The primary method employed by such facilities is high-temperature incineration.

Protocol for Unused or Waste Product:

  • Containerization: Ensure the waste chemical is in a sealed, properly labeled container as described in Section 2.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[5]

  • Professional Disposal: Arrange for pickup by a licensed environmental waste management contractor. Provide them with the Safety Data Sheet (SDS) or a detailed chemical profile.

  • Documentation: Maintain meticulous records of the waste generated, including quantities and disposal dates, in accordance with institutional and national regulations.

Protocol for Contaminated Materials (e.g., PPE, Absorbents):

  • Collection: Place all contaminated items, such as gloves, absorbent pads from a minor spill cleanup, and weighing papers, into a dedicated, labeled hazardous waste bag or container.

  • Segregation: Do not mix this solid waste with regular trash or other non-hazardous waste streams.

  • Disposal: This contaminated solid waste must also be disposed of via your institution's hazardous waste management program.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Material is designated as waste B Is it unused product, a small spill residue, or contaminated labware? A->B C Unused/Waste Product B->C Product D Spill Residue / Contaminated Labware B->D Contaminated Material E Place in a designated, sealed, and chemically compatible container. C->E G Collect in a separate, labeled solid waste container. D->G F Label container: 'Hazardous Waste' + Chemical Name + Date E->F H Store in a designated satellite accumulation area. F->H G->H I Arrange for pickup by a licensed hazardous waste contractor. H->I J Maintain disposal records. I->J

Caption: Decision workflow for proper waste stream management.

Spill & Emergency Management

In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Immediate Steps for a Minor Spill:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section 1.

  • Containment: For liquid spills, contain the material by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[7][8] For solid spills, gently cover with a damp paper towel to avoid creating dust.[8]

  • Absorption/Cleanup: Carefully collect the absorbed material or solid using non-sparking tools and place it into a designated hazardous waste container.[5][9]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[9]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

G start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain the spill using inert absorbent material ppe->contain cleanup Collect material with non-sparking tools contain->cleanup containerize Place spill residue in a labeled hazardous waste container cleanup->containerize decontaminate Clean the affected area with soap and water containerize->decontaminate end Dispose of all waste via approved channels decontaminate->end

Caption: Step-by-step emergency response for minor spills.

Regulatory Context & Compliance

Disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under RCRA.[6][10] It is the legal responsibility of the waste generator (the laboratory) to correctly characterize, manage, and dispose of hazardous waste.[10] Failure to comply can result in significant penalties. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure alignment with local, state, and federal regulations.

By adhering to these procedures, you ensure not only your personal safety and that of your colleagues but also uphold our collective responsibility to protect the environment.

References

  • Vertex AI Search. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. (2025, November 6).
  • Pfaltz & Bauer. (2023, June 21).
  • PPG. (2025, March 31).
  • Sigma-Aldrich. (2025, October 24).
  • Fisher Scientific. (2024, February 18).
  • Aaronchem. (2025, August 8).
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. Retrieved February 15, 2026, from [Link].

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved February 15, 2026.
  • University of Tennessee Knoxville. (n.d.). Chemical Hygiene Plan & Compliance.
  • ITW Reagents. (2025, May 7).
  • PubChemLite. (n.d.). Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (C13H16O4). Retrieved February 15, 2026, from [Link].

  • Carl ROTH. (n.d.).
  • Diversey SDS. (2023, June 29).
  • Regulations.gov. (2020, April 6). BBIT Human Health and Ecological Risk Assessment.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice.
  • PubChem. (n.d.). (S)-Ethyl 2,3-dihydrobenzo[B][5][11]dioxine-2-carboxylate. Retrieved February 15, 2026, from [Link].

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved February 15, 2026.
  • National Center for Biotechnology Information. (n.d.). Removal of the endocrine disrupter butyl benzyl phthalate from the environment. Retrieved February 15, 2026, from [Link].

  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved February 15, 2026, from [Link].

  • VelocityEHS. (2018, December 27). New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products.
  • Ziembowicz, S., & Kida, M. (2023). Determination of di-n-butyl Phthalate in Environmental Samples. Ecological Chemistry and Engineering S, 30(2), 241-250.
  • Regulations.gov. (2023, January 23).
  • PubMed. (2025, August 12). Di-butyl phthalates (DBP)
  • U.S. Environmental Protection Agency. (2026, January 6).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.